Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a subject of interest for many scientists due to their potential as biologically active compounds . Various synthetic methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a 2,4-dioxothiazolidin-3-yl group and an azetidin-1-yl group.Scientific Research Applications
Heterocyclic Compound Synthesis
Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, through microwave-assisted and conventional methods demonstrates its utility in creating pharmacologically active compounds with antibacterial and antifungal properties (Mistry & Desai, 2006).
Cyclization Reactions and Chirality
The molecule is involved in base-induced cyclization reactions, leading to the formation of compounds with significant enantiomeric purity. These reactions underscore the potential of using this compound in stereoselective synthesis, which is a critical aspect of medicinal chemistry for creating more effective and safer pharmaceuticals (Betts et al., 1999).
Antibacterial and Antifungal Activities
The compound's derivatives have been explored for their potential as antibiotic and antibacterial agents. Through the synthesis of various heterocyclic derivatives, researchers have investigated their activities against a range of bacterial and fungal species. This research highlights the compound's role in developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Ahmed, 2007).
Anticancer Properties
Studies have also delved into the anticancer properties of derivatives of this compound. The synthesis of 6-alkylidenepenicillanate sulfoxides and sulfones from 6-oxopenicillanate esters and their subsequent transformation into 3-alkylidene substituted azetidin-2-ones have shown potent cytotoxic properties towards tumor cells. This avenue of research is crucial for the development of new anticancer drugs (Veinberg et al., 2004).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly stated in the available resources. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures.
Future Directions
Mechanism of Action
Target of Action
They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to their diverse therapeutic and pharmaceutical activity .
Biochemical Pathways
Thiazolidine derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Thiazolidine derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that TZD derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Some TZD derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S3/c1-20-11(16)10-8(2-3-21-10)23(18,19)13-4-7(5-13)14-9(15)6-22-12(14)17/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJDJZWMZLLHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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